O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate
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Overview
Description
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate is an organic compound belonging to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. Phthalimides are imide derivatives of phthalic anhydrides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate typically involves the reaction of phthalic anhydride with appropriate alcohols and thiophosphoryl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the phosphorothioate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine oxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted phosphorothioate derivatives .
Scientific Research Applications
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphorothioate compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. It can also interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)thiocarbamate
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-bromophenyl)thiocarbamate
- 2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
O-(1,3-Dioxo-1H-isoindol-2-yl) O-ethyl O-(1-methylethyl) phosphorothioate is unique due to its specific phosphorothioate ester group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
3733-84-4 |
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Molecular Formula |
C13H16NO5PS |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
2-[ethoxy(propan-2-yloxy)phosphinothioyl]oxyisoindole-1,3-dione |
InChI |
InChI=1S/C13H16NO5PS/c1-4-17-20(21,18-9(2)3)19-14-12(15)10-7-5-6-8-11(10)13(14)16/h5-9H,4H2,1-3H3 |
InChI Key |
IXLQATCUQZJKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC(C)C)ON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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